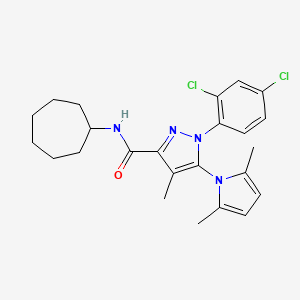![molecular formula C18H21N3O B10791997 cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10791997.png)
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a fused octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
The synthesis of cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles
Chemical Reactions Analysis
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the benzyloxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves palladium catalysts and boron reagents.
Scientific Research Applications
cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a ligand for nicotinic acetylcholine receptors, which are targets for various neurological disorders.
Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound displaces [3H]cytisine from these receptors, indicating its potential as a modulator of cholinergic signaling pathways . This interaction can influence various neurological processes and has implications for the treatment of disorders like Alzheimer’s disease and schizophrenia.
Comparison with Similar Compounds
Similar compounds to cis-2-(5-(Benzyloxy)pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole include other pyridine derivatives and fused ring systems. For example:
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Octahydropyrrolo[3,4-c]pyrroles:
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and octahydropyrrolo[3,4-c]pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3aS,6aR)-5-(5-phenylmethoxypyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H21N3O/c1-2-4-14(5-3-1)13-22-18-6-17(9-20-10-18)21-11-15-7-19-8-16(15)12-21/h1-6,9-10,15-16,19H,7-8,11-13H2/t15-,16+ |
InChI Key |
GYDLRVPDXNYOOH-IYBDPMFKSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CN=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC(=CN=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate](/img/structure/B10791955.png)
![cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791961.png)
![cis-4-(5-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)morpholine Sesqui-fumarate](/img/structure/B10791964.png)
![cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791965.png)
![cis-5-(6-Chloropyridin-3-yl)-2,2-dimethyloctahydropyrrolo[3,4-c]-pyrrol-2-ium Iodide](/img/structure/B10791966.png)
![cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride](/img/structure/B10791967.png)
![cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate](/img/structure/B10791968.png)
![5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol](/img/structure/B10791974.png)
![cis-2-(5-Ethoxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791980.png)
![(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B10791981.png)
![cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791986.png)
